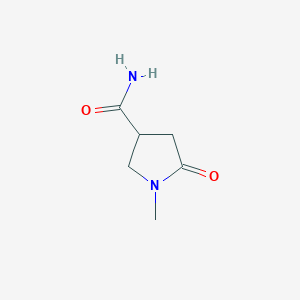

1-Methyl-5-oxopyrrolidine-3-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNQKOAFGDBANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337277 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-16-7 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-5-oxopyrrolidine-3-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Introduction

The 5-oxopyrrolidine (also known as the pyroglutamic or 2-pyrrolidone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and pharmacologically active agents.[1] Its rigid, five-membered lactam ring provides a well-defined conformational framework for appended functional groups, making it an attractive template for drug design. This guide focuses on a specific derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide , a molecule of interest for its potential biological activities stemming from the combination of the N-methylated lactam and a primary carboxamide group at the C3 position.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It synthesizes theoretical knowledge with practical, field-proven insights into the synthesis, characterization, and potential utility of this compound. While direct experimental data for this specific molecule is sparse in public literature, its properties and behavior can be reliably inferred from closely related and well-documented analogs.

Molecular Structure and Physicochemical Properties

The molecular architecture of 1-Methyl-5-oxopyrrolidine-3-carboxamide features a central pyrrolidinone ring. A methyl group on the ring nitrogen (N1) enhances lipophilicity and prevents N-H hydrogen bond donation from the lactam. The primary carboxamide group at the C3 position is a key functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets.[2]

Caption: Proposed two-step synthetic workflow.

Protocol 2.1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (Precursor)

This protocol is adapted from established methods for constructing 5-oxopyrrolidine scaffolds from primary amines and itaconic acid. [2]The reaction proceeds via a Michael addition followed by an intramolecular condensation/cyclization.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).

-

Amine Addition: Add an aqueous solution of methylamine (40 wt. %, 1.1 eq) dropwise to the flask. The initial reaction is often exothermic.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl to a pH of ~2-3 to precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude 1-methyl-5-oxopyrrolidine-3-carboxylic acid. [3]The product can be further purified by recrystallization from water or an alcohol/water mixture.

Protocol 2.2: Conversion to 1-Methyl-5-oxopyrrolidine-3-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. Using thionyl chloride (SOCl₂) to form an acyl chloride intermediate is a classic and effective method, though modern coupling reagents can offer milder conditions. [2] Methodology:

-

Acyl Chloride Formation: Suspend the precursor acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) and add a catalytic amount of DMF. Heat the mixture gently to 50-60 °C for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

-

Reagent Removal: Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the crude acyl chloride intermediate in an ice bath. Cautiously add it dropwise to a stirred, concentrated solution of ammonium hydroxide (excess).

-

Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product will often precipitate. Filter the solid, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. The predicted data below are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule. [1][4][5] Table 3.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Multiplicity | Approx. Shift (ppm) | Rationale |

|---|---|---|---|

| -NH₂ (amide) | 2 x broad singlet | 7.0 - 7.5 | Exchangeable protons of a primary amide. |

| -CH- (C3) | multiplet | 3.1 - 3.4 | Methine proton alpha to carbonyl and adjacent to methylene. |

| -NCH₂- (C5) | multiplet | 3.2 - 3.5 | Methylene protons adjacent to lactam nitrogen. |

| -CH₂CO- (C4) | multiplet | 2.5 - 2.8 | Methylene protons alpha to lactam carbonyl. |

| -NCH₃ | singlet | 2.7 - 2.9 | N-methyl protons. |

Table 3.2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Approx. Shift (ppm) | Rationale |

|---|---|---|

| C=O (Lactam, C2) | 173 - 175 | Carbonyl carbon of a five-membered lactam. |

| C=O (Amide) | 171 - 173 | Carbonyl carbon of a primary amide. |

| -NCH₂- (C5) | 50 - 52 | Carbon adjacent to lactam nitrogen. |

| -CH- (C3) | 35 - 38 | Methine carbon. |

| -CH₂CO- (C4) | 33 - 36 | Carbon alpha to lactam carbonyl. |

| -NCH₃ | 29 - 31 | N-methyl carbon. |

Table 3.3: Key Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Approx. Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| N-H (Amide) | Symmetric & Antisymmetric Stretch | 3150 - 3400 (two bands) | Characteristic stretching of a primary amide. [4] |

| C=O (Lactam) | Stretch | 1680 - 1700 | Carbonyl stretch in a five-membered ring lactam. |

| C=O (Amide I) | Stretch | 1640 - 1660 | Amide I band (primarily C=O stretch). |

| N-H (Amide II) | Bend | 1600 - 1640 | Amide II band (N-H bending and C-N stretching). |

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 143.1. Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the pyrrolidine ring.

Chemical Reactivity and Stability

The molecule contains two key amide functionalities: a tertiary amide within the lactam ring and a primary carboxamide. Both are susceptible to hydrolysis under strong acidic or basic conditions, although the lactam is generally more stable due to ring strain considerations.

Caption: Hydrolysis of the primary carboxamide functional group.

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, neutral pH). It should be stored in a well-sealed container away from strong acids and bases.

-

Hydrolysis: Vigorous heating in the presence of strong acid or base will hydrolyze the primary carboxamide back to the corresponding carboxylic acid. The lactam ring would require more forcing conditions to open, yielding 4-(methylamino)pentanedioic acid. This differential reactivity can be exploited for selective chemical modifications.

Potential Applications in Research and Drug Development

While 1-Methyl-5-oxopyrrolidine-3-carboxamide itself may not be extensively studied, its structural class is rich in biological activity. This makes it a valuable candidate for screening libraries and a starting point for medicinal chemistry programs.

-

Anti-inflammatory and Analgesic Agents: Structurally related 5-oxopyrrolidine carboxamides have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential for developing new anti-inflammatory drugs. [2]- Antibacterial Agents: The pyrrolidinone core is a feature of several antibiotics. Numerous synthetic derivatives have been prepared and tested against pathogenic bacteria, with some showing potent activity, including against resistant strains like S. aureus. [1][6]The N-methyl and carboxamide groups can be fine-tuned to optimize antibacterial potency and selectivity.

-

Anticancer Research: The rigid scaffold allows for the precise spatial orientation of pharmacophores, a desirable trait for designing enzyme inhibitors or receptor antagonists. Various 5-oxopyrrolidine derivatives have been investigated for their anticancer properties. [5][7] The molecule serves as an excellent scaffold for further derivatization. The primary amide can be converted to nitriles or used in condensation reactions, while the lactam ring provides a stable core for building more complex structures.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Hazard Analogs: The precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, is classified as causing skin and eye irritation. [3]Other related pyrrolidones can be irritants and may have other associated hazards. [8]It is prudent to assume this compound has similar irritant properties.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

- PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Vaickelioniene, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

- PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

- Human Metabolome Database. 1H NMR Spectrum for 1-Methyluric acid. [Link]

- Evonik. Safety Data Sheet. [Link]

- Gontijo, R. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

- Gontijo, R. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

- Katritzky, A. R., & Topsom, R. D. (1965). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. [Link]

- Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. [Link]

- Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija. [Link]

- PubChemLite. 1-methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

- Juskeniene, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

- Gontijo, R. J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide (768291-61-8) for sale [vulcanchem.com]

- 3. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. louisville.edu [louisville.edu]

A Technical Guide to the Structure Elucidation of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. Small heterocyclic scaffolds, such as the 5-oxopyrrolidine core, are of significant interest due to their prevalence in bioactive natural products and their utility as versatile synthons in medicinal chemistry.[1] This guide provides an in-depth, experience-driven walkthrough of the structure elucidation of a novel derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide.

This document eschews a rigid, templated approach. Instead, it follows a logical, investigative workflow that mirrors the real-world process of characterizing a newly synthesized compound. We will begin with foundational mass spectrometry to establish the molecular formula, proceed through one-dimensional and advanced two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map the molecular framework, and conclude by integrating all data streams to build an unshakeable, self-validating structural hypothesis. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide not just a protocol, but a framework for critical thinking in structural analysis.

Part 1: Foundational Analysis - What is the Molecular Formula and Basic Framework?

Before delving into complex connectivity, the first questions are always "What is its mass?" and "What are the basic building blocks?". Mass spectrometry and basic 1D NMR provide these initial, crucial pieces of the puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first experiment performed on a novel, purified compound should be high-resolution mass spectrometry. We choose an electrospray ionization (ESI) source, as it is a "soft" ionization technique suitable for polar, non-volatile small molecules, minimizing initial fragmentation and maximizing the abundance of the molecular ion.[2] Obtaining a high-resolution, accurate mass is non-negotiable; it allows for the confident determination of the elemental composition, a critical filter that eliminates countless incorrect possibilities from the outset.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation, yielding the [M+H]⁺ ion.

-

Instrument: A Time-of-Flight (TOF) mass analyzer is selected for its high mass accuracy and resolution.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the most abundant ion in the high-mass region and use the instrument's software to calculate the elemental composition based on its accurate mass.

Anticipated Results & Interpretation: The molecular formula is predicted to be C₆H₁₀N₂O₂. The monoisotopic mass of this compound is 142.0742 Da. Therefore, in ESI+ mode, we expect to observe the protonated molecular ion, [M+H]⁺.

| Ion | Predicted m/z (Da) | Observed m/z (Da) | Interpretation |

| [M+H]⁺ | 143.0815 | 143.0817 | Protonated molecular ion. Confirms MW of 142. |

| [M+Na]⁺ | 165.0635 | 165.0638 | Sodium adduct, common in ESI. |

The observation of the [M+H]⁺ peak at m/z 143.0817 provides strong evidence for the elemental composition of C₆H₁₀N₂O₂ . This formula corresponds to a degree of unsaturation of 3. The presence of two carbonyls (C=O) and one ring accounts for these three degrees, fitting our hypothesized structure.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: One-dimensional ¹H and ¹³C NMR are the workhorses of structural elucidation.[3] ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (scalar coupling), and their relative abundance (integration). ¹³C NMR, in turn, reveals the number of unique carbon environments. Together, they provide a census of the atoms that constitute the molecular backbone.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of polar compounds and to ensure the exchangeable amide protons (-NH₂) are clearly visible.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H Acquisition: Acquire a standard proton spectrum with 16 scans.

-

¹³C Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 scans.

Anticipated ¹H NMR Data (500 MHz, DMSO-d₆) & Interpretation:

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 7.40 | broad singlet | 1H | -NH | Amide protons are exchangeable, often broad. Deshielded by the adjacent carbonyl. |

| Hₐ' | 6.95 | broad singlet | 1H | -NH | The second amide proton, diastereotopic and thus chemically non-equivalent. |

| H₃ | 3.45 - 3.35 | multiplet | 1H | -CH- | Methine proton at C3, deshielded by adjacent carbonyl and amide groups. |

| H₄ | 3.30 - 3.15 | multiplet | 2H | -CH₂-N- | Methylene protons at C4, adjacent to the electron-withdrawing nitrogen atom. |

| H₆ | 2.75 | singlet | 3H | -CH₃ | Methyl group attached to the nitrogen atom of the lactam. |

| H₂ | 2.65 - 2.45 | multiplet | 2H | -CH₂-CO- | Methylene protons at C2, deshielded by the adjacent lactam carbonyl group. |

Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆) & Interpretation:

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C₅ | 174.5 | Lactam C=O | Carbonyl carbons are highly deshielded; lactam carbonyls appear at the downfield end. |

| C₇ | 173.0 | Amide C=O | The primary amide carbonyl is also significantly deshielded. |

| C₄ | 50.5 | -CH₂-N- | Carbon adjacent to nitrogen is deshielded relative to a standard alkane carbon. |

| C₃ | 36.0 | -CH- | Methine carbon alpha to two carbonyl groups. |

| C₂ | 33.5 | -CH₂-CO- | Methylene carbon alpha to the lactam carbonyl. |

| C₆ | 29.0 | -CH₃ | N-methyl carbon, relatively shielded. |

Part 2: Mapping the Framework with 2D NMR

With a parts list of atoms from 1D NMR, we now must assemble them. Two-dimensional NMR experiments are the key to unambiguously establishing the connectivity of the molecular structure. They provide a roadmap of how the atoms are bonded to one another.

Figure 1: The logical workflow for structure elucidation.

COSY (Correlation Spectroscopy): Identifying Spin Systems

Expertise & Causality: The COSY experiment is the first step in mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This allows us to connect adjacent protons and build fragments of the molecule, or "spin systems."

Experimental Protocol: gCOSY

-

Setup: Use the same sample prepared for 1D NMR.

-

Experiment: Run a standard gradient-enhanced COSY (gCOSY) experiment.

-

Processing: Process the 2D data with a sine-bell window function in both dimensions to resolve cross-peaks.

Anticipated Results & Interpretation: The COSY spectrum will show the ¹H spectrum on both the horizontal and vertical axes. The diagonal contains the 1D spectrum, while the off-diagonal "cross-peaks" connect protons that are coupled.

-

A strong cross-peak is expected between the multiplet at δ 3.40 (H₃) and the multiplet at δ 2.55 (H₂) . This establishes the -CH(3)-CH₂(2)- fragment.

-

A cross-peak is also expected between H₃ and the multiplet at δ 3.23 (H₄) . This confirms the -CH(3)-CH₂(4)- fragment.

-

Together, these correlations build the contiguous -CH₂(2)-CH(3)-CH₂(4)- spin system, which constitutes the core of the pyrrolidine ring.

-

The N-methyl singlet (H₆ ) and the amide protons (Hₐ/Hₐ' ) will appear on the diagonal but will show no cross-peaks, confirming they are isolated from the other protons by heteroatoms or quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Expertise & Causality: The HSQC experiment is a powerful technique that correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[5] This allows us to definitively assign the carbon signals for all protonated carbons, merging our ¹H and ¹³C data into a single, cohesive picture.

Experimental Protocol: gHSQC

-

Setup: Use the same sample.

-

Experiment: Run a standard gradient-enhanced, sensitivity-enhanced HSQC experiment.

-

Processing: Process the data to show the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Anticipated Results & Interpretation: Each cross-peak in the HSQC spectrum links a specific proton resonance to a specific carbon resonance.

| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |

| 3.40 (H₃) | 36.0 (C₃) | -CH- |

| 3.23 (H₄) | 50.5 (C₄) | -CH₂-N- |

| 2.75 (H₆) | 29.0 (C₆) | -CH₃ |

| 2.55 (H₂) | 33.5 (C₂) | -CH₂-CO- |

This experiment leaves only the non-protonated (quaternary) carbons unassigned: the two carbonyls, C₅ (δ 174.5) and C₇ (δ 173.0).

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Pieces

Expertise & Causality: The HMBC experiment is arguably the most critical for determining the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6] These "long-range" correlations are the key to connecting the spin systems identified by COSY and positioning the quaternary carbons and heteroatoms.

Experimental Protocol: gHMBC

-

Setup: Use the same sample.

-

Experiment: Run a standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

-

Processing: Process the 2D data to correlate the ¹H and ¹³C spectra.

Anticipated Results & Interpretation: The HMBC cross-peaks provide the final, definitive connections.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. epfl.ch [epfl.ch]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Methyl-5-oxopyrrolidine-3-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction: The Significance of the Pyrrolidinone Core

The 5-oxopyrrolidine (or pyroglutamic acid) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, cyclic structure imparts conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a methyl group at the 1-position and a carboxamide at the 3-position creates a versatile molecule with multiple points for further diversification, making it an attractive building block for the synthesis of novel therapeutic agents.

Strategic Approaches to the Synthesis of the Target Compound

Two primary retrosynthetic strategies are presented for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide. The choice of route may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Strategy 1: Ring Formation via Michael Addition followed by N-Methylation and Amidation

This is a convergent approach that constructs the pyrrolidinone ring from acyclic precursors.

Strategy 2: N-Methylation of a Pre-formed Pyrrolidinone Ring followed by Amidation

This strategy utilizes a commercially available or readily synthesized pyroglutamic acid derivative as the starting material.

Detailed Synthetic Pathways and Experimental Protocols

Pathway 1: Synthesis via Itaconic Acid and Methylamine

This pathway is a robust and scalable method for the construction of the 1-Methyl-5-oxopyrrolidine-3-carboxylic acid precursor. The core of this synthesis is the tandem aza-Michael addition/cyclization reaction between itaconic acid and methylamine.

The reaction of itaconic acid with an amine, in this case, methylamine, proceeds through a Michael addition followed by an intramolecular amidation to form the pyrrolidinone ring.[3]

Reaction: Itaconic Acid + Methylamine → 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Causality of Experimental Choices:

-

Solvent: Water is often used as a green and effective solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.[3]

-

Temperature: Reflux temperatures are typically employed to drive the reaction to completion, ensuring both the Michael addition and the subsequent cyclization occur efficiently.

-

pH Adjustment: Acidification of the reaction mixture after cooling is crucial for the precipitation of the carboxylic acid product.

Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

-

To a solution of itaconic acid (1.0 eq) in water, an aqueous solution of methylamine (1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature.

-

Concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 2, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Reaction: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid → 1-Methyl-5-oxopyrrolidine-3-carboxamide

Causality of Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents for converting the carboxylic acid to the more reactive acid chloride. The choice often depends on the desired reaction conditions and ease of purification.

-

Ammonia Source: Anhydrous ammonia gas or a solution of ammonia in a suitable solvent (e.g., dioxane, methanol) can be used to introduce the amide functionality.

-

Temperature: The initial formation of the acid chloride is often performed at room temperature or with gentle heating, while the subsequent amidation is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is suspended in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Thionyl chloride (1.2 eq) is added dropwise to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the acid chloride carbonyl stretch).

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acid chloride is redissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) saturated solution of ammonia in an appropriate solvent.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Pathway 2: N-Methylation of a Pyroglutamic Acid Derivative

This alternative pathway begins with a pre-existing 5-oxopyrrolidine-3-carboxylic acid or its ester, which is then N-methylated.

To prevent side reactions during the N-methylation step, the carboxylic acid is first protected as an ester, typically a methyl or ethyl ester.

Reaction: 5-oxopyrrolidine-3-carboxylic acid + Methanol/H⁺ → Methyl 5-oxopyrrolidine-3-carboxylate

Experimental Protocol: Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate

-

5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.[4]

-

The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

The introduction of the methyl group onto the nitrogen atom of the pyrrolidinone ring is a crucial step. This is typically achieved using a methylating agent in the presence of a base.[5]

Reaction: Methyl 5-oxopyrrolidine-3-carboxylate + Methyl Iodide → Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

Causality of Experimental Choices:

-

Base: A non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is used to deprotonate the amide nitrogen without competing in the methylation reaction.[5]

-

Methylating Agent: Methyl iodide is a commonly used and effective methylating agent.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they dissolve the reactants and do not interfere with the reaction mechanism.

Experimental Protocol: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

-

To a solution of Methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation.

-

Methyl iodide (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate.

The final step involves the conversion of the methyl ester to the primary amide. This can be achieved by direct aminolysis with ammonia.

Reaction: Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate + Ammonia → 1-Methyl-5-oxopyrrolidine-3-carboxamide

Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

-

Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

-

The reaction mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography to yield 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | 75-85 |

| 1-Methyl-5-oxopyrrolidine-3-carboxamide | C₆H₁₀N₂O₂ | 142.16 | 60-70 |

| Methyl 5-oxopyrrolidine-3-carboxylate | C₆H₉NO₃ | 143.14 | 85-95 |

| Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | 157.17 | 70-80 |

Visualizing the Synthetic Workflow

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | MDPI [mdpi.com]

Physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's properties. Physicochemical characterization is the cornerstone of this process.[1][2] Properties such as solubility, lipophilicity, and melting point are not mere data points; they are critical indicators of a compound's potential for oral bioavailability, formulation stability, and membrane permeability.[2][3] For a novel molecule like 1-Methyl-5-oxopyrrolidine-3-carboxamide, establishing a robust physicochemical profile is the first step in de-risking its development pathway. This guide provides the "why" and the "how" — explaining the causality behind experimental choices and presenting validated protocols to generate reliable and reproducible data.

Molecular Structure and Identity Confirmation

Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed.

Predicted Molecular Properties

While experimental data is paramount, computational tools provide a valuable preliminary assessment. Based on its structure, we can predict key properties for 1-Methyl-5-oxopyrrolidine-3-carboxamide (C₆H₁₀N₂O₂). These predictions, often derived from analogs like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[4] and its methyl ester[5], help in planning experiments.

Table 1: Predicted Physicochemical Properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide and Related Analogs.

| Property | 1-Methyl-5-oxopyrrolidine-3-carboxamide (Predicted) | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[4] | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester[5] |

|---|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₉NO₃ | C₇H₁₁NO₃ |

| Molecular Weight | 142.16 g/mol | 143.14 g/mol | 157.17 g/mol |

| Predicted LogP (XLogP3) | -1.2 to -0.8 | -1.0 | -0.7 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Spectroscopic Verification Workflow

A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is essential to confirm the chemical structure.

Caption: Workflow for unambiguous structural verification.

-

¹H and ¹³C NMR: Provides the carbon-hydrogen framework. For this molecule, one would expect characteristic signals for the N-methyl group, the three distinct methylene groups of the pyrrolidine ring, and the methine proton at the C3 position.[6]

-

Mass Spectrometry: Confirms the molecular weight. High-resolution MS would verify the elemental composition (C₆H₁₀N₂O₂).

-

Infrared Spectroscopy: Identifies key functional groups. Expected peaks would include C=O stretches for the lactam and the primary amide, and N-H stretches for the amide.[7]

Aqueous Solubility: A Cornerstone of Bioavailability

Poor aqueous solubility is a leading cause of failure in drug development.[8][9] It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Causality: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.[9] It is rapid but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[9] Its value lies in early-stage screening for ranking compounds.

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[10][11] It is more time- and resource-intensive but provides the definitive value needed for formulation development and biopharmaceutical classification (BCS).[12]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines and represents a self-validating system for obtaining trustworthy data.[10][11][12]

Objective: To determine the equilibrium solubility of 1-Methyl-5-oxopyrrolidine-3-carboxamide at a physiologically relevant pH (e.g., 7.4) and temperature (37 °C).

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the solid state.[10]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37 ± 1 °C.[12] The system must be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours.

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each vial.

-

Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a 0.45 µm filter is recommended to prevent solid carryover.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

-

Validation: Equilibrium is confirmed when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical.[12] The experiment should be run in at least triplicate to ensure reproducibility.

Caption: Experimental workflow for thermodynamic solubility.

Lipophilicity (LogP): The Balance of Water and Fat

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and metabolic stability.[13] It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14]

Causality: Why n-Octanol?

n-Octanol is used as the standard organic phase because its balance of a polar hydroxyl head and a nonpolar alkyl chain serves as a reasonable surrogate for the amphiphilic nature of biological membranes.

Experimental Protocol: Shake-Flask 101 Method

The shake-flask method remains the most reliable technique for LogP determination, suitable for a wide range of solutes.[13][14]

Objective: To determine the n-octanol/water partition coefficient (LogP) for 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase. The initial concentration should be accurately determined.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound.

-

Equilibration: Gently agitate the mixture to allow the compound to partition between the two phases until equilibrium is reached (typically a few hours). Vigorous shaking should be avoided to prevent emulsion formation.[15]

-

Phase Separation: Separate the two layers by centrifugation.

-

Quantification: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

A negative LogP value indicates the compound is more hydrophilic, while a positive value indicates it is more lipophilic.[14]

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[16]

Causality: The Impact of Impurities

Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break the intermolecular forces. Consequently, impure samples exhibit a depressed melting point and a broader melting range.[16] This makes melting point determination a simple, rapid, and effective method for assessing purity.

Experimental Protocol: Capillary Method

The capillary method is the standard technique for melting point determination.[17][18]

Objective: To determine the melting point range of a purified sample of 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.[18]

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a thin-walled capillary tube.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[19]

-

Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[16][19]

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to a slow, controlled ramp (1-2°C per minute).[17][18]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid mass has turned into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be sharp.

Table 2: Summary of Key Physicochemical Assays and Their Significance.

| Parameter | Experimental Method | Causality & Significance in Drug Development | Self-Validation Check |

|---|---|---|---|

| Solubility | Shake-Flask (Equilibrium) | Governs dissolution rate and bioavailability. A prerequisite for absorption.[9][11] | Concentration reaches a plateau over time.[12] |

| Lipophilicity (LogP) | Shake-Flask (Octanol/Water) | Influences membrane permeability, protein binding, and metabolism.[13][20] | Mass balance (total compound recovered should equal initial amount). |

| Melting Point | Capillary Method | Indicator of purity and solid-state stability. A sharp range suggests high purity.[16] | Consistent results across multiple measurements. |

Conclusion

The physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide, like any new chemical entity, are not merely descriptive data but predictive tools that are integral to a successful drug development campaign. By employing the robust, validated experimental protocols detailed in this guide—from structural verification to the determination of solubility, lipophilicity, and melting point—researchers can build a comprehensive data package. This foundation of high-quality data enables informed decision-making, rational formulation design, and ultimately increases the probability of advancing a promising molecule into a life-changing therapeutic.

References

- Melting point determination. (n.d.). Organic Laboratory Techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnPf5R7ycAlKm9hwEsLoLbYdFoJL1hbaDVmY5en62zALtWLx4ctlPzOK19SDJCWsvH2CIVBNeQ9Z2Ziiu7bU01i7Tlo77iEZKWpViWQ5L5jjEjCUTVx-uOFmy0rAvXn5LUbDzWexokjgr7HD3TVm9_p81QStIoH3dTJYg-EGQ=]

- LogP—Making Sense of the Value. (n.d.). ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjEe1peXjfW-6u-5RBp0G4-mhbfvsdT4EMpTgcLHPgb3uVXeyCUQ86i70b8lYNRq3YKhmFqZQXNg8nFBmHdtnRzYF1aad1dHG5EXwtOa0T5DvTLUmJAnBxwB8sARMl-EXZa0CqRwynUyoZDWSQZMItyLHnf4Z6QrnFkLQEUnmZ08X995T_LtlGn2Rh]

- Melting point determination. (n.d.). SSERC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWhX9lXOGBDgD16p6NPNHFiHVasZlv2f5qpNWflqIFPeIa7PG3fRXj91ULy-ryjUyWbI6lHbUoFvtuZIfBPa658mmdEM6KUl4cFjwhdEy48fNPxKs4Zfqd86TGZUTvj2shoeLTZaLKiaHMRjINyncuG1xr64QI9qf25LKt5WL7SSpZ0igqtydffC_KQOz7xoaOabTZ-iPwAOnmqEPDA==]

- Experiment 1 - Melting Points. (n.d.). Department of Chemistry, University of the West Indies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz3CVS2rCQYKRC1D9vVw_a081lvuILt-SFMgqahGKZf_BzKRvFys2LGo5HAava6L4ow69lwwNnZxWdmJ1cP5qk3JyJxyLUH0mAzc4J14XgweZxl-8TvDbeOOJrP0PxrF4=]

- Measuring the Melting Point. (2023, May 8). Westlab Canada. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ezEkE0b0a0QilAzwTDvMahmK_mO02SPZEDpdr1QVAuQRsrEDOkvbuopRbeROTWdWvBVuNYWCjqmLCeEyluiB6XwQAP2k_R3WANB8Kx7qtbB28rk2AucChTS0-ldVVW3lyInD7pJPMrNtDEDXcA==]

- S. K. Sahoo, et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqPovBsE3bwtR8CpPfpy5F1M_b8sI5wjeq2Wp-vIrqPUVranSphVl6uDQXqooJ1HPkvZNlZOpQ6woboO5LDlDFrkNcVbQI4465wCXiYC_DuEdor557m30Nf_-vQ-Yo]

- Melting Point Determination. (n.d.). Stanford Research Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8n14Dy3SL8X6iWTzlm6dQ1j63JiFdGTn7G_TUcLk2sNu0A8DgoqL41LmAZX7bu1pqsf9oqk_lz_SIBKT3VhiIqFSfV9MOLPI7y7kl64ch_bET8OGBkRUvOcjzWmzHIJir03aUCtsY1Q9JI0sgYLfCpP4s9yiyZUa0aLXyTnyeiJiQ]

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAlYKxma4gvBrGm0CtOmsEhH-6LufimNuzECfsSH6gG7yt-SoLmRf_e9l23wq9dNDdzMkzdtM4AOs_oeqH_PAifBJ8O7qWrVD3utX1cMudzfzj8BlHleNqoFLaMI9C0uYHSh6aptEJHyZQ89C3F2JzqmRzlIXXl47oGqAnyO60QfCcymM68CJ5epYoy1E6zLxQdiYsybBjnbp2FRgEUEVLmIzx4zOiR4DU52Zrr-g=]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). PharmaTutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEYmd7NYGVkGr7uy4Rq0p6qg6aZL0pKAoFOz3dVov2OCVGY2CZLLhPAaPgGDKVCwygJcSf2Dnp13XXC0N_sENUnW-IGZ8MkAKtAXNMhZZNDomswHvEMDTpKNRauQLgmsvIoLIfR2CjcqIkociA2Tu21LqamqlmJOKjgEuHYjDPs9fwhHa_-RrWcL54hG4YNxqrBQ==]

- 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFNLTgXwb8gb6f8VfXateKfvw6eTukRPacXUF4oGckhCCD5ZVEp3o8LjoV5zV1RnfzgxEp7DY3tel1RDsXJVrvf2AJr2Qq-cf7_WW_IxmCvPDi3BV7uThkS6O9O1R6eXoGlyd1vDSP3lOL4yjaFS17hvu9aqWGqK8KuGhXf8-yRJLDzNhBGwept5ZzdnnWQTNJ7w==]

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxB5Fo2YCEuxNAGgrGZhz_DGC4tkS_Qav8vInNBLAOqn7I5hIwljJCTQyoHI2OinLBnMg3IcH2C2caOPDko-E2_LZ1gxCvlRN-uw_SK-lO-tYHmW0Di6e51qK_4-4AYNR4MtB1-dWnXFnF]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuHEpenQEw6v1Lc6eewQQJ3FBG4T4UvjbI-GtDmimtbY55PURdoS2TF35XWaTQEA1BQcW0TbXXt6w5vzk87yOBaTGOyhXQSVd1g_DsJa-JLAPSpEmaGpKza-ZVCxZYn8FqjWGUelT3eSKHEc_U8o3l3cBWC2Fu45eN4ZwfusntC5nq0d6k9fmKZRIqF4Hte_3mP5wJnoyI_K4NQTDYQRI3S22b25YU_Pb-x7h2na-Twj0=]

- Jönsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzp1IhddtsQCB2Ka3IZxb9qDIcR4_1tlTD9VM84aqu54knxbkQ_lQwEdCY09sHgJb-HnPT8sWpxj8IhIdoAbo6n7VXG4YDl9iYIuaxWPCehBIPv3XWTSX8zeMr_QwzLCxdNsMf7vfoMMmWUk1XQuQ_-fT7u0BFyfVr4f54iY=]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. [https://vertexaisearch.cloud.google.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj01AQldxnw-6dw6uuQ_J2i8VXV0rhaJfgDLZG_KBvD7ln6hfB47A4feo1G9oAthfz6ZikzWG_QJMRoy3BiBIKrHUAW_-n8E3T65yqeDKWRg8PKADWhZg0v34uxxw-0cE07QKrtFv9I7iIvrvEFN13okzzs2eXa6zNJYGQYxdONGC2mOT6SyRLOZQbl20GBARuMg==]

- Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvyj6-yrNt6XVEJ9k3co9AeYCP-TYgDWCGZo3JUq1pDHfTyCU1hCUUdPXi7BBcOQhYmgwUxBJZndTQpNhXuVFoh4ASaxtXUvaoKcscRKr66Wb1s7NCngHxBFoD2Uz2lGvPZtxOTA19-WmRYQ==]

- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBvQ07N4vEfYHiHCs0_6_zXu3xe-24XnwKp29hATmYR76z577G_5XJCuD2ogP_wlxqZjP4YCU-v8Tg2bmuQ_7OpDirA7O-lJdlDQyu5tP4_7QrsSp9yIj-66csm1I5lvTBBmIvsFcx9BEXHA==]

- Physicochemical Properties Testing Services. (n.d.). Pacific BioLabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4jlqpHkYh5XEYcsPEc834BvLn5lctHkorlHQaCgQhx66FvtaZQR1AvnE_9ro0MBYTqhExnJOBsXRp9a3sIRoBZpWAvnBH_d57kut5E5eeJq-qTQbcxirCnIhUH4WjR4wk6LS5YLvtTnWf4P5axCne]

- Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations). (2020, May). Revista Colombiana de Ciencias Químico Farmacéuticas. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtD1JpY9Wc6P_it_6Crwgrnnw8fgZXUA_9-Oe8YH8AdlqsO4nLyAhHto85eqnjyJmXk0xSxXBHc6up1Gedm8Dt5bZ6BkkhGD2R_7TKGRYhZIuqYwiEIYlPraNsN8he4EIWUMRDdzjUOXLXQjfHkLc5JC03Xi6A1aepHW8AbIVpQ5Vggld08lg1irRcM258XylRCnTkPmpzKQyQFtq0RO3YcWUgr3WN002j9m4P2YYfbpHHICl0CyRrqTHXAeNVFJDe4_XMC8QwoPVo5nhtUdoRz7f1vWoJMikihjBqEriM_o1lL_bvmnywzb8fhxi1rMONch8iNg6XNXi9wxBea3N6AJZITx49XsYuyWrjag==]

- Physicochemical Characterization Assays. (n.d.). Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVV_bdwgB7fHJY0EECrP_lvR7xzQtSUXOanmtMHlim9Hhkdh_yp-_7o_q8M0I8b1mZ-Jb792o28seicEfAvsD6hEFJXTX8qrYm1-vx_qYIHuMSmkcI5Zs2bjP2IwvAgTgV41CLzV8VjUNjfOPI8WpnwLqjZaRz4IGznF8i_5FORQC2VUKzphEeHBnRhEt2IPE=]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcnkop6QuVzicBXu-JKlaoHByNlGdR-wFFvobZFYKHY1A3SSuTzFeE1SZYsOlD63CbrBhrJVdSkqgmt3hhIewJ_zWuLwYeB8zgLdPFcBaaNieoI-DGLe7_uwbPAjIj6Z_1nIXBQrBHgHwkiixWBt_CQGOWMNaYWXcTJ3hMNPQrnZnlC4-z3t_UUQ4kwZzF]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. westlab.com [westlab.com]

- 18. thinksrs.com [thinksrs.com]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

1-Methyl-5-oxopyrrolidine-3-carboxamide mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Abstract

1-Methyl-5-oxopyrrolidine-3-carboxamide is a novel small molecule belonging to the diverse class of pyrrolidone derivatives. While its precise biological role remains uncharacterized, its structural similarity to a range of bioactive compounds—from nootropics to anti-inflammatory and anticonvulsant agents—suggests a rich and complex pharmacology awaiting discovery. This technical guide presents a comprehensive, multi-pronged research framework for the systematic elucidation of its mechanism of action. We eschew a speculative review in favor of a detailed, actionable series of hypotheses and corresponding experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing a rigorous, self-validating roadmap for investigating this promising compound. Our approach is grounded in the established pharmacology of related structures, proposing a logical progression of in vitro assays designed to probe potential interactions with key neurological, inflammatory, and ion channel targets.

Introduction: The Pyrrolidone Scaffold and the Investigative Rationale

The 2-oxopyrrolidine (pyrrolidone) ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The prototypical pyrrolidone derivative, piracetam, first synthesized in the 1960s, gave rise to the entire class of "nootropic" drugs, intended to enhance cognitive functions like memory and learning.[1] The mechanisms underlying these effects are thought to involve modulation of central cholinergic and glutamatergic neurotransmitter systems.[2][3]

Subsequent research has revealed a remarkable diversity of biological activities associated with this scaffold. Various derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activities including:

-

Anti-inflammatory properties [5]

-

Analgesic and antihypoxic effects [6]

-

Antagonism of the CCR5 receptor, a target in HIV therapy [7]

-

Inhibition of voltage-gated sodium channels (Nav1.8), relevant to pain and cough [8]

Given this precedent, 1-Methyl-5-oxopyrrolidine-3-carboxamide stands as a compound of significant interest. Its structure, featuring the core pyrrolidone ring with N-methylation and a C3-carboxamide, presents a unique combination of motifs found across these varied pharmacologies. This guide, therefore, outlines a systematic approach to de-orphanize this compound, beginning with the most plausible hypotheses derived from its chemical lineage.

Proposed Mechanisms and Experimental Validation

This section forms the core of our investigative strategy. For each plausible mechanism, we present a primary hypothesis, the scientific rationale, and a detailed, field-tested experimental protocol. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Hypothesis 1: Modulation of Central Cholinergic Systems

Rationale: A significant body of evidence links pyrrolidone-based nootropics to the enhancement of cholinergic function.[2] Drugs like oxiracetam and aniracetam can prevent amnesia induced by the acetylcholine synthesis inhibitor hemicholinium or the muscarinic receptor antagonist scopolamine.[2] This suggests a potential interaction with acetylcholine receptors or the metabolic enzyme acetylcholinesterase (AChE).

Experimental Protocol: Cholinergic Receptor Binding and AChE Inhibition Assay

This protocol aims to determine if 1-Methyl-5-oxopyrrolidine-3-carboxamide directly interacts with key cholinergic targets.

Step-by-Step Methodology:

-

Target Preparation:

-

Utilize commercially available cell membrane preparations from CHO-K1 or HEK293 cells stably expressing human muscarinic acetylcholine receptors (M1-M5 subtypes) and nicotinic acetylcholine receptors (e.g., α7, α4β2 subtypes).

-

Prepare a purified human recombinant acetylcholinesterase (AChE) enzyme solution in a suitable assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

-

Competitive Radioligand Binding Assay (Receptors):

-

Muscarinic Receptors: Use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Nicotinic Receptors: Use [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin as the radioligand.

-

Procedure: In a 96-well filter plate, combine the cell membrane preparation, the appropriate radioligand at its Kd concentration, and varying concentrations of 1-Methyl-5-oxopyrrolidine-3-carboxamide (e.g., from 1 nM to 100 µM).

-

Controls: Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known antagonist, e.g., atropine for muscarinic), and vehicle control.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination & Measurement: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters to remove unbound radioligand. Measure the retained radioactivity on the filters using a scintillation counter.

-

-

AChE Inhibition Assay (Ellman's Method):

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm.

-

Procedure: In a 96-well plate, add AChE enzyme solution, DTNB solution, and varying concentrations of 1-Methyl-5-oxopyrrolidine-3-carboxamide.

-

Controls: Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (enzyme + substrate, no inhibitor).

-

Initiation: Start the reaction by adding the substrate, ATCh.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

-

Data Presentation & Interpretation:

| Assay Type | Parameter Measured | Positive Result Indication |

| Radioligand Binding | IC50 / Ki | A low IC50 value indicates high binding affinity to the receptor. |

| AChE Inhibition | IC50 | A low IC50 value indicates potent inhibition of the enzyme. |

-

Causality: A dose-dependent reduction in radioligand binding indicates direct competition for the receptor's binding site. A dose-dependent decrease in the rate of TNB formation indicates inhibition of AChE activity. These results would firmly ground the compound's mechanism within the cholinergic system.

Workflow Diagram:

Hypothesis 2: Allosteric Modulation of Glutamate Receptors

Rationale: Beyond the cholinergic system, modulation of ionotropic glutamate receptors, particularly AMPA receptors, is another hallmark of certain nootropics.[3] Aniracetam, for example, is known to potentiate AMPA receptor currents, which is believed to contribute to its cognitive-enhancing effects by facilitating synaptic plasticity. Given the structural relation, it is plausible that 1-Methyl-5-oxopyrrolidine-3-carboxamide could act as a positive allosteric modulator (PAM) of AMPA receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct functional measure of the compound's effect on AMPA receptor activity in a cellular context.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably co-expressing a human AMPA receptor subunit combination (e.g., GluA1/GluA2) or primary cortical neurons harvested from embryonic day 18 (E18) rat pups.

-

Electrophysiology Rig Setup: Use a standard patch-clamp amplifier, digitizer, and microscope. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with CsOH. Cesium and fluoride are used to block potassium and chloride channels, isolating glutamate currents.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Also include tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels and picrotoxin (100 µM) to block GABAA receptors.

-

-

Recording Procedure:

-

Establish a whole-cell voltage-clamp configuration on a target cell, holding the membrane potential at -60 mV.

-

Using a rapid solution exchange system, apply a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration (e.g., 2 ms) to evoke an inward current. Repeat this application at regular intervals (e.g., every 15 seconds) to establish a stable baseline response.

-

Co-apply the same concentration of glutamate along with varying concentrations of 1-Methyl-5-oxopyrrolidine-3-carboxamide (e.g., 1, 10, 30, 100 µM).

-

Control: A known AMPA receptor PAM (e.g., cyclothiazide) should be used as a positive control to validate the assay system.

-

-

Data Analysis:

-

Measure the peak amplitude and the decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation of the peak current amplitude for each concentration of the compound.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and maximum potentiation.

-

Data Presentation & Interpretation:

| Parameter Measured | Positive Result Indication |

| Peak Current | A dose-dependent increase in the peak amplitude of the glutamate-evoked current. |

| Decay Kinetics | A slowing of the current decay (deactivation/desensitization), a common feature of PAMs. |

| EC50 | A low EC50 value indicates high potency as a positive modulator. |

-

Causality: Direct observation of current potentiation in a controlled voltage-clamp experiment provides unequivocal evidence of functional modulation of the AMPA receptor, strongly supporting this mechanism of action.

Signaling Pathway Diagram:

Hypothesis 3: Neuroprotective Activity Against Oxidative Stress

Rationale: Neuroprotection is a frequently reported activity for pyrrolidone derivatives.[1][9] Oxidative stress is a common pathway in neuronal cell death in both acute injury (e.g., stroke) and chronic neurodegenerative diseases. A compound's ability to protect neurons from oxidative insults is a therapeutically valuable mechanism.

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of the compound to protect a human-derived neuronal cell line from a common oxidative toxin, hydrogen peroxide (H₂O₂).

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days. Differentiated cells exhibit more neuron-like characteristics and are more relevant for neurotoxicity studies.

-

Cell Plating: Seed the differentiated SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 1-Methyl-5-oxopyrrolidine-3-carboxamide (e.g., 0.1 µM to 100 µM). Incubate for 2 hours.

-

Toxic Insult: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM; this EC₅₀ should be determined in a preliminary experiment).

-

Incubation: Incubate the cells for 24 hours.

-

-

Controls:

-

Vehicle Control: Cells treated with vehicle only (no compound, no H₂O₂). Represents 100% viability.

-

Toxin Control: Cells treated with H₂O₂ only. Represents ~50% viability.

-

Positive Control: Cells pre-treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂ exposure.

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the vehicle control.

-

Plot the percentage of neuroprotection against the compound concentration.

-

Determine the EC₅₀ for the neuroprotective effect.

-

Data Presentation & Interpretation:

| Parameter Measured | Positive Result Indication |

| Cell Viability | A dose-dependent increase in cell viability in the presence of H₂O₂ compared to the toxin-only control. |

| EC50 | A low EC50 value indicates a potent neuroprotective effect. |

-

Causality: This assay provides functional evidence of neuroprotection. While it doesn't pinpoint the molecular target, a positive result strongly justifies further investigation into antioxidant pathways (e.g., Nrf2 activation) or direct radical scavenging properties.

Summary and Future Directions

This guide outlines a foundational, hypothesis-driven strategy to begin the mechanistic characterization of 1-Methyl-5-oxopyrrolidine-3-carboxamide. The proposed experiments are designed to provide clear, actionable data on the compound's potential interactions with cholinergic, glutamatergic, and cellular stress-response pathways.

-

A positive result in the cholinergic assays would align the compound with classic nootropics like piracetam and suggest potential utility in cognitive disorders.

-

A positive result in the patch-clamp experiments would classify it as an AMPA receptor modulator, a mechanism associated with enhanced synaptic plasticity and potential benefits in depression and cognitive decline.

-

A positive result in the neuroprotection assay would indicate a potential role in treating conditions with an underlying oxidative stress component, such as ischemic stroke or neurodegenerative diseases.[9][10][11]

Negative results are equally informative, allowing researchers to exclude these primary pathways and pivot towards investigating other targets associated with the broader 5-oxopyrrolidine family, such as Nav1.8 channels or CCR5.[7][8] Subsequent steps should include a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess the compound's drug-like properties, followed by in vivo validation of the most promising mechanisms in relevant animal models. This structured approach ensures a cost-effective and scientifically rigorous progression from an uncharacterized molecule to a potential therapeutic lead.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics. Current pharmaceutical design, 8(2), 125-138. [Link]

-

Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197-2203. [Link]

-

Ishida, H., et al. (2006). CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives. Journal of medicinal chemistry, 49(12), 3704-3715. [Link]

-

Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]

-

Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]

-

Vernon, M. W., & Sorkin, E. M. (1991). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. Drugs & aging, 1(1), 17-35. [Link]

-

Šačkus, A., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2447. [Link]

-

Zaruba, J., et al. (2010). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Archiv der Pharmazie, 343(11), 648-654. [Link]

-

Stankevič, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4991. [Link]

-

Stankevič, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4991. [Link]

-

Jonuškienė, I., et al. (2022). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific reports, 12(1), 8565. [Link]

-

Mickevičienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 668. [Link]

-

Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(3), 358-359. [Link]

-

Tönnies, E., & Roberts, J. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(11), 2139. [Link]

-

Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5096. [Link]

-

Baker, G. B., et al. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 127(11), 1541-1559. [Link]

-

de-Freitas, R. M., et al. (2023). Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. Neural Regeneration Research, 18(9), 1915-1923. [Link]

-

Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 516-517. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Pellegrini-Giampietro, D. E., et al. (2006). Neuroprotective Activity of Selective mGlu1 and mGlu5 Antagonists in Vitro and in Vivo. Current Neuropharmacology, 4(2), 163-170. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthopenresearch.org [healthopenresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of selective mGlu1 and mGlu5 antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 1-Methyl-5-oxopyrrolidine-3-carboxamide Derivatives: A Technical Guide

Foreword: Unlocking a Privileged Scaffold